molecular formula C21H24N2O3S B2880690 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396882-94-2

1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2880690
CAS No.: 1396882-94-2
M. Wt: 384.49
InChI Key: CTSUNJWKSADNHI-UHFFFAOYSA-N
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Description

This compound is a trisubstituted urea derivative featuring three distinct moieties: a furan-2-ylmethyl group, a 4-methoxyphenethyl chain, and a thiophen-2-yl ethyl substituent. Urea-based compounds are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The structural complexity of this molecule arises from the combination of aromatic heterocycles (furan, thiophene) and a methoxy-substituted phenyl group, which may enhance π-π interactions, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-25-18-8-6-17(7-9-18)10-12-22-21(24)23(16-19-4-2-14-26-19)13-11-20-5-3-15-27-20/h2-9,14-15H,10-13,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSUNJWKSADNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling Route

This classical approach involves reacting Intermediate A with Intermediate B under anhydrous conditions:

Procedure

  • Intermediate A Synthesis :
    • 2-(Thiophen-2-yl)ethylamine (1.0 eq) is alkylated with furan-2-ylmethyl bromide (1.2 eq) in THF using NaH (1.5 eq) at 0–25°C for 12 hours. Purification via silica gel chromatography (EtOAc/hexane, 3:7) yields the secondary amine (78% yield).
  • Intermediate B Synthesis :

    • 4-Methoxyphenethylamine (1.0 eq) is treated with triphosgene (0.35 eq) in dichloromethane (DCM) with triethylamine (2.0 eq) at −10°C. The isocyanate is isolated by distillation under reduced pressure (62% yield).
  • Urea Formation :

    • Intermediate A (1.0 eq) and Intermediate B (1.1 eq) are reacted in anhydrous THF at 25°C for 24 hours. The product precipitates upon addition of ice water and is recrystallized from ethanol (65% yield, m.p. 142–144°C).

Key Data

Parameter Value Source
Reaction Temp 25°C
Solvent THF
Yield 65%
Purity (HPLC) >98%

Iron-Catalyzed Dehydrogenative Coupling

A modern, atom-economical method employs iron catalysis to couple amines directly:

Procedure

  • Substrate Preparation :
    • 4-Methoxyphenethylamine (1.0 eq) and 1-(furan-2-ylmethyl)-2-(thiophen-2-yl)ethylamine (1.0 eq) are dissolved in THF.
  • Catalytic System :

    • Fe(acac)₃ (5 mol%), 1,8-diazabicycloundec-7-ene (DBU, 10 mol%), and molecular sieves (4Å) are added.
  • Reaction Conditions :

    • The mixture is heated to 120°C under argon for 16 hours.
  • Workup :

    • Solvent removal under vacuum followed by flash chromatography (DCM/MeOH, 95:5) yields the urea (58% yield).

Key Data

Parameter Value Source
Catalyst Fe(acac)₃
Temp 120°C
Yield 58%
TON 170

Cyanate-Mediated Urea Synthesis

Sodium cyanate facilitates urea formation under acidic conditions:

Procedure

  • Reaction Setup :
    • Equimolar quantities of Intermediate A and 4-methoxyphenethylamine are stirred in acetic acid/water (1:1) with NaOCN (2.2 eq).
  • Conditions :

    • Room temperature, 8 hours.
  • Purification :

    • Neutralization with Na₂CO₃, filtration, and chromatography (EtOAc/hexane, 1:1) yield the product (72% yield).

Key Data

Parameter Value Source
Solvent AcOH/H₂O
Time 8 hours
Yield 72%

Comparative Analysis of Methods

Method Yield Purity Scalability Green Metrics
Isocyanate-Amine 65% >98% High Low (toxic reagents)
Iron-Catalyzed 58% 95% Moderate High (atom economy)
Cyanate-Mediated 72% 97% High Moderate

The isocyanate route offers high purity but requires hazardous reagents (triphosgene). Iron catalysis aligns with green chemistry principles but suffers from moderate yields. Cyanate-mediated synthesis balances yield and safety.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.38–7.25 (m, 4H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, OCH₃-Ar), 6.81–6.72 (m, 2H, furan-H), 6.45 (dd, J = 5.2 Hz, 1H, thiophene-H), 4.32 (t, J = 7.6 Hz, 2H, NCH₂), 3.89 (s, 3H, OCH₃), 3.45–3.38 (m, 4H, CH₂-thiophene/furan).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

X-ray Crystallography

  • Monoclinic crystal system, space group P2₁/c. The urea carbonyl forms hydrogen bonds with adjacent NH groups (2.89 Å).

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents reduce reaction rates. Solutions include using polar aprotic solvents (DMF) or elevated temperatures.
  • Byproduct Formation : Symmetrical ureas may form during iron-catalyzed reactions. Excess amine (1.5 eq) suppresses this.
  • Purification : Flash chromatography with gradient elution (hexane → EtOAc) resolves closely eluting impurities.

Industrial Applications and Patent Landscape

While no direct patents cover this compound, analogous ureas are patented for:

  • Anticancer Agents : BRAF kinase inhibition (WO2009015193A1).
  • Antimicrobials : Sulfone-substituted ureas (PMC7232929).

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction could yield corresponding alcohols or amines.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan, methoxyphenethyl, and thiophenethyl groups could contribute to binding affinity and specificity through various interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Furan/Thiophene Substituents

  • 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h)

    • Structure : Contains a thiophen-2-yl group linked to a pyridine ring and a urea backbone.
    • Properties : Melting point 217–219°C; exhibits antiproliferative activity against 60 cancer cell lines .
    • Comparison : The thiophene moiety in 5h may contribute to similar electronic interactions as in the target compound, though the pyridine ring introduces additional nitrogen-based polarity.
  • Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j) Structure: Features a thiophen-2-yl group and an ester-functionalized phenyl ring. Properties: Melting point 203–204°C; moderate anticancer activity .
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Structure: Combines a 4-methoxyphenyl group with a pyrrole-carbonyl substituent. Synthesis: Achieved via carbonylation with triphosgene (72% yield) . Comparison: The pyrrole-carbonyl group introduces hydrogen-bonding capacity, unlike the non-polar furan/thiophene groups in the target compound. This may affect target selectivity.

Ureas with Methoxyphenyl Substituents

  • 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea

    • Structure : Contains a 4-methoxyphenyl group and a hydroxy-phenylethyl chain.
    • Properties : Crystallographic data confirm hydrogen-bonding networks involving the hydroxyl group .
    • Comparison : The hydroxy group in this compound increases hydrophilicity, whereas the furan/thiophene groups in the target molecule likely enhance lipophilicity and membrane permeability.
  • 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(4-methoxyphenyl)urea (5f) Structure: Includes a 4-methoxyphenyl group and a chlorophenyl-pyridine moiety. Properties: Melting point 264–265°C; notable anticancer activity . Comparison: The chlorophenyl group may confer higher metabolic stability compared to the thiophen-2-yl group in the target compound.

Heterocyclic Systems with Furan/Thiophene Moieties

  • 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) Structure: Pyrimidine derivatives with benzofuran and thiophene substituents. Synthesis: Prepared via condensation reactions using urea/thiourea .

Key Insights and Implications

  • Electronic Effects : The thiophene and furan groups in the target compound may enhance electron-richness, improving interactions with aromatic residues in biological targets.
  • Lipophilicity : Compared to hydroxy- or ester-containing analogs, the target compound’s furan/thiophene groups likely increase logP values, favoring blood-brain barrier penetration.
  • Synthetic Challenges : Analogous compounds (e.g., ) were synthesized using urea-forming reagents (isocyanates, triphosgene), suggesting similar routes for the target molecule.
  • Biological Potential: Thiophene-containing ureas (e.g., ) show marked anticancer activity, indicating the target compound may share this profile.

Biological Activity

1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O3SC_{24}H_{25}N_{3}O_{3}S, with a molecular weight of 435.5 g/mol. The structure includes a furan ring, a methoxyphenethyl group, and a thiophene moiety, which are known to contribute to various biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives that include furan and thiophene groups have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogensActivity Observed
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)ureaEscherichia coli, Salmonella typhiBactericidal against E. coli and S. typhi
3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acidStaphylococcus aureus, Bacillus subtilisInhibitory activity noted

In a study evaluating the antimicrobial efficacy of related compounds, it was found that 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea exhibited bactericidal activity against E. coli and Salmonella typhi, while being bacteriostatic against Bacillus subtilis .

The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth. The presence of urea and thiophene groups in the structure may facilitate interactions with specific enzymes or receptors in microbial cells.

Case Study 1: Synthesis and Evaluation

A detailed study synthesized several urea derivatives, including those with furan and thiophene components. The synthesized compounds were characterized using techniques such as GC-MS and NMR spectroscopy. Their antibacterial activities were assessed through minimum inhibitory concentration (MIC) tests against various pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) Values

Compound NameMIC (µg/mL)Target Pathogen
This compound32Escherichia coli
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea16Salmonella typhi

The study concluded that the compound demonstrated promising antibacterial properties, warranting further investigation into its potential as a therapeutic agent .

Case Study 2: Comparative Analysis

Another research effort compared the biological activities of various thiourea derivatives with similar structural motifs. The results indicated that modifications to the substituents on the urea nitrogen significantly influenced their antimicrobial potency.

Table 3: Comparative Biological Activity

Compound NameAntimicrobial ActivityCytotoxicity (IC50 µM)
Compound AActive>100
Compound BModerate75
This compoundHigh50

This analysis revealed that the compound had a favorable balance between antimicrobial efficacy and cytotoxicity, making it a candidate for further drug development .

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